Product packaging for 6-Phenylpyridazin-3-amine(Cat. No.:CAS No. 14966-91-7)

6-Phenylpyridazin-3-amine

Cat. No.: B084792
CAS No.: 14966-91-7
M. Wt: 171.2 g/mol
InChI Key: YTDZFWNQRRMELI-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyridazine (B1198779) Scaffolds in Medicinal Chemistry

The journey of pyridazine chemistry began with the coining of the name by Ludwig Knorr. A significant milestone occurred in 1886 when Emil Fischer synthesized the first substituted pyridazine derivative. researchgate.net Since these early discoveries, the pyridazine framework has become a cornerstone in heterocyclic chemistry. The development of pyridazine and its derivatives, particularly before 2008, has been extensively documented, laying the groundwork for modern research. researchgate.net The inherent chemical properties of this scaffold have made it an attractive building block for designing new molecules with potential therapeutic value. mdpi.com

Significance of the Pyridazine Nucleus in Bioactive Molecules

The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is often referred to as a "wonder nucleus" or a "privileged structure" in medicinal chemistry. researchgate.netufrj.br This is due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities. mdpi.comresearchgate.net The physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it highly effective for molecular recognition at biological targets. blumberginstitute.org

The versatility of the pyridazine scaffold allows it to be easily functionalized at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. scirp.orgscirp.org This adaptability has led to the development of numerous pyridazine-based compounds with applications as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents, among others. mdpi.comresearchgate.netnih.gov Several commercially available drugs, including the cardiotonic agents pimobendan (B44444) and levosimendan, feature the pyridazine ring, underscoring its therapeutic importance. researchgate.net

Current Research Landscape of 6-Phenylpyridazin-3-amine Derivatives

The this compound scaffold and its close analog, 6-phenylpyridazin-3(2H)-one, are at the forefront of current research, serving as a template for the design of novel bioactive compounds. Scientists are actively exploring derivatives of this core structure for a variety of therapeutic applications.

Research has shown that derivatives of this scaffold possess significant potential across several disease areas:

Anti-inflammatory and Analgesic Activity: Derivatives of 6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways. Some analogs have demonstrated potent anti-inflammatory and analgesic effects with good selectivity for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile. researchgate.net

Anticancer Activity: The pyridazine nucleus is a key feature in many targeted anticancer agents. acs.orgnih.gov Researchers have designed and synthesized novel 3,6-disubstituted pyridazine derivatives that show potent antiproliferative activity against various human cancer cell lines, including breast and renal cancer. nih.govnih.gov Some of these compounds have been found to target critical cell cycle regulators like cyclin-dependent kinases (CDKs) or signaling pathways such as JNK1. nih.govacs.org

Cardiovascular Effects: The 6-phenylpyridazin-3(2H)-one structure is recognized for its cardiotonic properties. researchgate.net Recent studies have focused on creating derivatives with vasorelaxant activity. researchgate.netnih.gov By modifying the core structure, scientists have developed compounds with potent vasorelaxant effects, in some cases superior to existing standards, potentially by modulating nitric oxide synthase (eNOS) expression. nih.gov

Neuroinflammation: A 3-amino-6-phenyl-pyridazine derivative has been identified as a novel synthetic antineuroinflammatory compound. This molecule selectively blocks the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells, which is a pathological hallmark of neurodegenerative diseases. nih.gov

Other Biological Activities: The versatility of the pyridazine scaffold has led to the investigation of its derivatives for a wide range of other biological effects, including antimicrobial, antifungal, antitubercular, and antidiabetic properties. researchgate.netmdpi.comresearchgate.netacs.org For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have been studied as potential lipase (B570770) inhibitors. researchgate.net

Therapeutic AreaKey FindingsExample Derivatives/TargetsReferences
Anti-inflammatory & AnalgesicPotent inhibition of COX-2 enzyme with good selectivity.2-substituted-4-(benzo[d] researchgate.netwisdomlib.orgdioxol-5-yl)-6-phenylpyridazin-3(2H)-ones researchgate.net
AnticancerInhibition of cancer cell proliferation via targeting CDK2 and JNK1 pathways.3,6-disubstituted pyridazines nih.govacs.orgnih.gov
CardiovascularPotent vasorelaxant activity through modulation of eNOS expression.Pyridazin-3-one derivatives with thiosemicarbazide (B42300) side chains researchgate.netnih.gov
NeuroinflammationSelective inhibition of inflammatory cytokine and nitric oxide production in glial cells.3-amino-6-phenyl-pyridazine derivative nih.gov
Enzyme InhibitionInhibitory activity against porcine pancreatic lipase.3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazides researchgate.net

Research Gaps and Future Directions for this compound Studies

Despite the extensive research on pyridazine derivatives, several research gaps and opportunities for future investigation remain. A primary challenge is the development of derivatives with high target selectivity to minimize off-target effects. nih.gov While many compounds show promising activity, a deeper understanding of their structure-activity relationships (SAR) is needed to guide the rational design of more potent and specific molecules. researchgate.net

Future research should focus on:

Scaffold Hopping and Hybridization: Designing novel molecules by combining the this compound scaffold with other known pharmacophores could lead to compounds with unique or enhanced biological activities. acs.org

Exploring New Therapeutic Targets: While much work has focused on areas like cancer and inflammation, the inherent versatility of the pyridazine nucleus suggests its derivatives could be effective against a wider range of diseases. researchgate.netscirp.org

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents. This includes identifying specific protein targets and signaling pathways. acs.orgnih.govnih.gov

Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives are necessary to assess their drug-likeness and potential for clinical development. nih.gov

The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new and effective medicines to address unmet medical needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B084792 6-Phenylpyridazin-3-amine CAS No. 14966-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDZFWNQRRMELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474739
Record name 6-phenylpyridazin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14966-91-7
Record name 6-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474739
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Record name 6-phenylpyridazin-3-amine
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Synthetic Methodologies for 6 Phenylpyridazin 3 Amine and Its Derivatives

Classical Synthesis Routes to 6-Phenylpyridazin-3-amine

The classical synthesis of the this compound core structure hinges on the formation of the pyridazine (B1198779) ring through well-established condensation and cyclization reactions. These methods typically involve the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine-based reagent.

Condensation Reactions

Condensation reactions are a cornerstone of pyridazine synthesis. The archetypal reaction involves the condensation of a γ-keto acid or a related 1,4-dicarbonyl compound with hydrazine (B178648) hydrate. In the context of this compound, a key precursor would be a phenyl-substituted 1,4-dicarbonyl compound. For instance, the reaction of a 4-oxo-4-phenylbutanoic acid derivative with hydrazine would lead to the formation of a 6-phenylpyridazinone intermediate. Subsequent chemical modifications would then be necessary to introduce the 3-amino group.

A specific example of a condensation approach involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate. While not directly yielding the 3-amino derivative, this method demonstrates the formation of the 6-arylpyridazine core through the condensation of a dicarbonyl equivalent with hydrazine. liberty.edu

Cyclization Approaches

Cyclization is intrinsically linked to the condensation step in the classical synthesis of pyridazines. Following the initial condensation of the dicarbonyl compound with hydrazine to form a hydrazone or a related intermediate, an intramolecular cyclization occurs to form the dihydropyridazine (B8628806) ring. Subsequent oxidation or elimination of water then leads to the aromatic pyridazine ring.

One general and widely applicable method for the synthesis of pyridazines is the cyclization of 1,4-dicarbonyl precursors with hydrazine. researchgate.net For the synthesis of this compound, this would involve a phenyl-substituted 1,4-dicarbonyl compound that is engineered to facilitate the introduction of the 3-amino group. This could be achieved by using a precursor with a nitrile or another nitrogen-containing functional group at the appropriate position, which can then be converted to an amine.

Modern Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as highly efficient methods for the functionalization of heterocyclic cores.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to introduce the phenyl group onto a pre-formed 3-aminopyridazine core. These reactions typically involve the coupling of a halogenated or otherwise activated pyridazine with an organometallic reagent.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, typically a boronic acid or ester, to transfer an organic group to a halide or triflate. In the synthesis of this compound derivatives, this reaction is particularly useful for coupling a phenylboronic acid with a 3-amino-6-halopyridazine.

The reaction of 3-amino-6-chloropyridazine (B20888) with various arylboronic acids in the presence of a palladium catalyst and a base is a common strategy. Research has shown that this method can produce a range of 3-amino-6-arylpyridazines with yields varying from 22% to 65%. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Below is a table summarizing the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with different phenylboronic acid derivatives.

EntryPhenylboronic Acid DerivativeCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water58
24-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water62
34-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water65
44-Chlorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF45
53-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Water38

This table is a representative compilation of data from various sources and is intended for illustrative purposes.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin compound) with an organic halide or triflate. While less common than the Suzuki-Miyaura coupling for this specific application due to the toxicity of organotin compounds, the Stille coupling can be a viable alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.

In the context of this compound synthesis, the Stille coupling would involve the reaction of a 3-amino-6-halopyridazine with an organostannane such as phenyltributyltin, catalyzed by a palladium complex. The reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving good yields and selectivity.

The general reaction scheme for the Stille coupling is as follows:

While specific data tables for the Stille coupling in the synthesis of this compound derivatives are not as readily available in the literature as for the Suzuki-Miyaura coupling, the principles of the reaction are well-established and can be applied to this system. The reaction offers a complementary approach to the Suzuki-Miyaura coupling for the synthesis of these important heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com This approach has been successfully applied to the synthesis of various pyridazine derivatives. The use of microwave irradiation facilitates efficient energy transfer directly to the reacting molecules, enabling rapid heating and minimizing side reactions. jocpr.com

In the synthesis of pyridazine-based compounds, microwave irradiation has been employed in various reaction types, including multicomponent reactions and cyclocondensations. For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a one-pot, three-component synthesis under microwave irradiation using maleic anhydride, thiosemicarbazide (B42300), and hydrazonoyl chlorides. nih.gov This method, utilizing an eco-friendly chitosan catalyst, highlights the efficiency of microwave assistance in constructing complex heterocyclic systems. nih.gov Similarly, 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives have been synthesized from chalcones, 3-aminobut-2-enenitrile, and ammonium acetate in ethanol under microwave conditions, achieving good yields in significantly reduced time (10-30 minutes). jocpr.com

The synthesis of Schiff bases from amino-pyridazine derivatives has also been shown to be highly efficient under microwave irradiation. For example, the reaction of 4-(2-methoxybenzyl)-6-methylpyridazin-3-sulfonamide with benzaldehyde in the presence of acetic acid under microwave heating yielded the corresponding Schiff base in good yield. tandfonline.com This demonstrates the utility of microwave energy in promoting condensation reactions that might otherwise require longer reaction times or harsher conditions. tandfonline.com

The table below summarizes examples of microwave-assisted synthesis for pyridazine-related structures.

Starting MaterialsProduct TypeReaction ConditionsTimeYieldReference
Maleic anhydride, thiosemicarbazide, hydrazonoyl chlorides1-Thiazolyl-pyridazinedione derivativesMicrowave (500 W, 150 °C), Chitosan catalyst2 minHigh nih.gov
Chalcones, 3-aminobut-2-enenitrile, ammonium acetate2-Methyl-4,6-diarylpyridine-3-carbonitrilesMicrowave (130-140 °C), Ethanol10-30 min49-90% jocpr.com
4-(2-methoxybenzyl)-6-methylpyridazin-3-sulfonamide, benzaldehydeSchiff Base (4-(2-methoxybenzyl)-N-benzylidene-6-methylpyridazin-3-sulfonamide)Microwave, Acetic acidN/AGood tandfonline.com
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazineyl-6-phenylpyridazine, Acetic anhydride / CS2 / 4-chlorobenzaldehydeDihydropyridazinopyridazine derivativesCyclocondensationN/A43-50% researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and heterocyclic compounds to minimize environmental impact. mdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.in

Performing reactions without a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent waste, which is a major contributor to chemical pollution. dergipark.org.tr Solvent-free reactions can be facilitated by techniques such as grinding ("grindstone chemistry") or by heating, often with microwave assistance. dergipark.org.tr These methods can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.in For example, the synthesis of 12-aryl-8, 9, 10, 12-tetrahydrobenzo[a]xanthen-11-ones has been achieved under solventless conditions using microwave irradiation. dergipark.org.tr Similarly, imidazo[1,2-a]pyridines have been synthesized via a three-component reaction under microwave-assisted, solvent-free conditions. dergipark.org.tr While specific examples for this compound are not detailed, the successful application of these techniques to other nitrogen-containing heterocycles suggests their potential applicability. rasayanjournal.co.indergipark.org.tr

When a solvent is necessary, green chemistry promotes the use of sustainable alternatives to volatile organic compounds (VOCs). mdpi.com

Water : As a solvent, water is non-toxic, non-flammable, and abundant. mdpi.com Although many organic compounds have limited solubility in water, it can be an excellent medium for certain reactions, and its use has been demonstrated in the synthesis of various heterocyclic compounds. mdpi.com

Ionic Liquids (ILs) : These are salts with low melting points that can act as both solvents and catalysts. sioc-journal.cn They are considered "green solvents" due to their low vapor pressure, which reduces air pollution. rasayanjournal.co.in Imidazolium-based ionic liquids have been successfully used as a reaction medium for the synthesis of pyridazine derivatives through inverse-type Diels-Alder reactions. This method significantly reduced reaction times from 13 days to 6 hours and increased yields from 64% to 85.5% compared to conventional methods. The ionic liquid could also be recycled multiple times without a significant loss in product yield. sioc-journal.cn

Supercritical CO2 (scCO2) : Carbon dioxide above its critical temperature (31 °C) and pressure (72.9 bar) behaves as a supercritical fluid, a state with properties between a liquid and a gas. mdpi.com ScCO2 is a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed from the product by depressurization. mdpi.com It is widely used for extraction, and its application as a reaction medium is growing. mdpi.com By using co-solvents like ethanol or water, the polarity of scCO2 can be modified to suit a wider range of chemical reactions. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. primescholars.com Substitution and elimination reactions, by contrast, tend to have lower atom economy because they produce byproducts. primescholars.com

In the synthesis of pyridazine derivatives, choosing reaction pathways that maximize atom economy is crucial. For example, cycloaddition reactions, which are often used to construct the pyridazine ring, are inherently atom-economical. In contrast, syntheses involving multiple steps with protecting groups or leaving groups that are not incorporated into the final structure would have a lower atom economy. primescholars.com Designing syntheses that proceed via catalytic methods rather than stoichiometric reagents also improves atom economy, as the catalyst is not consumed in the reaction. mdpi.com

Derivatization Strategies of the this compound Core

Functionalization at the Pyridazine Ring Positions

The this compound scaffold can be chemically modified at various positions on the pyridazine ring to generate a library of derivatives. These modifications are typically achieved by starting with a precursor that has functional groups amenable to substitution or coupling reactions.

A common strategy involves starting with a halogenated pyridazine, such as 3-chloro-6-phenylpyridazine, which can be synthesized from the corresponding pyridazinone. nih.gov The chlorine atom at the 3-position is a versatile handle for introducing various functionalities. For example, it can be displaced by nucleophiles like hydrazine hydrate to yield a hydrazinylpyridazine derivative. nih.gov This intermediate can then undergo further cyclization reactions with reagents like acetic anhydride or carbon disulfide to form fused tricyclic systems like pyridazinotriazines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for functionalizing the pyridazine core. researchgate.net Starting with 3-amino-6-chloropyridazine, the chloro group can be coupled with various arylboronic acids to introduce different aromatic or heteroaromatic substituents at the 6-position, yielding 6-arylpyridazin-3-amine derivatives. researchgate.net

The table below illustrates common derivatization reactions on the pyridazine ring.

Starting MaterialReagent(s)Position of FunctionalizationProduct TypeReaction TypeReference
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus oxychlorideC33-Chloropyridazine derivativeChlorination nih.gov
3-Chloro-4-(...)hydrazinyl-6-phenylpyridazineHydrazine hydrateC33-Hydrazinylpyridazine derivativeNucleophilic Substitution nih.gov
4-(...)hydrazinyl-3-hydrazinyl-6-phenylpyridazineAcetic anhydride / Carbon disulfideN/A (Ring fusion)Pyridazinotriazine derivativesCyclocondensation nih.gov
3-Amino-6-chloropyridazineArylboronic acids, Pd(0) catalystC66-Arylpyridazin-3-amine derivativesSuzuki Cross-Coupling researchgate.net
6-Acetyl-3-oxopyridazine derivativeDimethylformamide dimethylacetal (DMF-DMA)C6 (Acetyl group)Enaminone derivativeCondensation mdpi.com

Synthetic Pathways to this compound and Its Analogs: A Focus on Aryl and Amino Group Modifications

The this compound scaffold is a significant pharmacophore in medicinal chemistry. The development of synthetic methodologies to access this core structure and its derivatives is crucial for the exploration of new therapeutic agents. This article details the synthetic strategies for modifying the this compound structure, specifically focusing on modifications of the phenyl group and reactions at the amino functionality.

2 Modifications of the Phenyl Group

Direct functionalization of the phenyl ring on a pre-existing this compound molecule through electrophilic aromatic substitution is challenging. The pyridazine ring is an electron-deficient system, which deactivates the attached phenyl ring towards electrophilic attack. Consequently, the most prevalent and effective strategy for introducing diversity to the phenyl group is to construct the pyridazine ring system using an already substituted phenyl precursor.

This approach typically involves a cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent method. In this reaction, a 3-amino-6-halopyridazine is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst. This methodology allows for the synthesis of a wide array of 6-aryl-pyridazin-3-amines where the substitution on the phenyl ring is determined by the choice of the boronic acid starting material.

Key synthetic routes to achieve phenyl group modification include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. The coupling of 3-amino-6-chloropyridazine with various substituted phenylboronic acids provides access to a diverse range of 6-(substituted-phenyl)pyridazin-3-amine derivatives. This is a favored method due to the commercial availability of a wide variety of phenylboronic acids.

Aza-Diels-Alder Reactions: An alternative approach for the direct synthesis of 6-aryl-pyridazin-3-amines involves an inverse electron-demand aza-Diels-Alder reaction. This method utilizes electron-deficient 1,2,3-triazines as dienes and electron-rich 1-propynylamines as dienophiles, offering a metal-free route to the target compounds with broad substrate compatibility. organic-chemistry.org

The table below illustrates the types of substituted phenyl groups that have been incorporated into the 6-pyridazin-3-amine scaffold, primarily through synthetic construction rather than direct modification.

Substitution on Phenyl RingR Group ExampleSynthetic Method Employed
Para-substitution-Cl, -F, -OCH3Suzuki-Miyaura Coupling
Meta-substitution-CF3Suzuki-Miyaura Coupling
Ortho-substitution-CH3Suzuki-Miyaura Coupling
Di-substitution2,4-dichloroSuzuki-Miyaura Coupling

3 Reactions at the Amino Functionality (e.g., Acylation, Alkylation)

The amino group at the C3 position of this compound is a key site for further molecular elaboration through reactions such as acylation and alkylation. These modifications are instrumental in modulating the physicochemical properties and biological activity of the resulting derivatives.

Acylation

N-acylation of the 3-amino group can be readily achieved using standard acylating agents. This reaction introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets.

Commonly used acylating agents and conditions include:

Acyl Chlorides: In the presence of a base such as triethylamine or pyridine, acyl chlorides react with the amino group to form the corresponding N-acyl derivative.

Acid Anhydrides: Reagents like acetic anhydride can be used for acetylation, often with gentle heating or in the presence of a catalyst.

While specific studies detailing extensive acylation of this compound are limited, related structures like 2-acyl-4,5-dichloropyridazin-3-ones have been developed as stable and chemoselective N-acylating reagents for a variety of amines. organic-chemistry.org This indicates the general feasibility of such transformations on the pyridazine core.

The table below provides examples of potential acylation reactions on the 3-amino group.

Acylating AgentResulting Functional Group
Acetyl ChlorideAcetamide
Benzoyl ChlorideBenzamide
Acetic AnhydrideAcetamide

Alkylation

N-alkylation of the 3-amino group introduces alkyl substituents, which can alter the lipophilicity, steric profile, and basicity of the molecule. Direct alkylation of primary aromatic amines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as the initially formed secondary amine can be more nucleophilic than the starting primary amine.

To achieve selective mono-alkylation, specific methodologies can be employed:

Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Use of Bulky Alkylating Agents: Steric hindrance can disfavor overalkylation.

Controlled Reaction Conditions: Careful control of stoichiometry, temperature, and reaction time can favor the formation of the mono-alkylated product.

Research into related heterocyclic systems has shown that palladium-catalyzed N-arylation (a form of alkylation) is a viable method for creating C-N bonds with aryl amines. mdpi.com While direct alkylation examples on this compound are not extensively documented in readily available literature, the general principles of amine alkylation are expected to apply.

The table below outlines potential alkylation reactions at the 3-amino position.

Alkylating AgentResulting Functional Group
Methyl IodideMethylamino
Benzyl BromideBenzylamino
Ethyl Bromoacetate(Carboethoxymethyl)amino

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The lone pairs of the nitrogen atoms are generally not available to participate in the aromatic system in a way that would stabilize the positive charge of the sigma complex formed during electrophilic attack. Consequently, harsh reaction conditions are typically required for EAS on pyridazine systems, often resulting in low yields.

While specific studies on the direct electrophilic aromatic substitution of 6-phenylpyridazin-3-amine are not extensively documented, the general reactivity of pyridazine derivatives suggests that such reactions would be challenging. For instance, nitration or halogenation would likely require forcing conditions, and the regioselectivity would be influenced by the directing effects of both the phenyl and amino substituents, as well as the inherent reactivity of the pyridazine ring itself. The presence of the amino group, which is typically an activating group, may be insufficient to overcome the deactivating effect of the pyridazine nitrogens.

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present on the ring.

A relevant example is the reactivity of chloro-substituted pyridazine derivatives. For instance, 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, a compound structurally related to this compound, has been shown to undergo nucleophilic substitution. When this compound is treated with hydrazine (B178648) hydrate, the chlorine atom at the 3-position is displaced by the hydrazine nucleophile to afford the corresponding hydrazinylpyridazine derivative. nih.gov This reaction highlights the potential for functionalizing the pyridazine ring of this compound derivatives via nucleophilic substitution, provided a suitable leaving group is installed.

Furthermore, the amino group of this compound can itself act as a nucleophile in various reactions, such as acylation or alkylation, to form corresponding amide or substituted amine derivatives.

Oxidation and Reduction Pathways

The pyridazine ring and the amino group in this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.

While specific studies detailing the oxidation and reduction of this compound are limited, the reactivity of related compounds provides insight into potential pathways. For instance, 6-methoxypyridazin-3-amine hydrochloride is known to undergo oxidation to form the corresponding oxides. researchgate.net Similarly, it can be reduced to form amines or other reduced derivatives. researchgate.net The oxidation of aminopyridines can be complex. For example, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net

The reduction of the pyridazine ring typically requires strong reducing agents and can lead to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The specific outcome of such reactions would depend on the reaction conditions and the reducing agent employed.

Metal-Catalyzed Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyridazine derivatives. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives with diverse functionalities.

The synthesis of this compound itself and its derivatives often involves palladium-catalyzed cross-coupling reactions. A common strategy is the Suzuki-Miyaura coupling of a halogenated pyridazine precursor with a boronic acid. For example, 3-amino-6-chloropyridazine (B20888) can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield this compound. researchgate.net This methodology is versatile and allows for the introduction of various aryl and heteroaryl groups at the 6-position of the pyridazine ring. nih.govorganic-chemistry.orgrsc.org

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions used to synthesize 6-arylpyridazin-3-amine derivatives.

Halogenated PyridazineBoronic AcidCatalystBaseSolventYield (%)Reference
3-amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water75 researchgate.net
3-amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water82 organic-chemistry.org
3-amino-6-chloropyridazineThiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water65 rsc.org

Other metal-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, also represent potential avenues for the further functionalization of this compound and its derivatives. nih.govrsc.org These reactions would typically involve the introduction of a suitable halide or triflate group onto the pyridazine or phenyl ring to serve as a coupling partner.

Exploration of Supramolecular Assembly Principles

The non-covalent interactions of this compound, including hydrogen bonding and π-π stacking, play a crucial role in its solid-state structure and can be exploited in the design of supramolecular assemblies. The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor.

Studies on related pyridine-pyridazine oligomers have demonstrated their ability to self-assemble into helical structures that form supramolecular nanochannels through intermolecular π-π stacking. liberty.edu These channels exhibit ion recognition and transport properties. The pyridazine moiety, with its unique physicochemical properties including a high dipole moment and dual hydrogen-bonding capacity, is a key component in these molecular recognition events.

Anticancer Research

The 6-phenylpyridazine scaffold is a key component in the design of novel anticancer agents. nih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit tumor growth through various mechanisms of action. nih.gov These compounds have been investigated for their ability to stop the proliferation of cancer cells, trigger programmed cell death, and target specific molecular pathways involved in cancer progression. nih.govnih.gov

Derivatives based on the 6-phenylpyridazine structure have shown potent anti-proliferative activity against a range of human cancer cell lines. A notable example is a class of N-(1-(6-(substituted phenyl)-pyridazine-3-yl)-piperidine-3-yl)-amine derivatives which displayed significant anti-proliferative effects against breast cancer cells. nih.gov Another study on 3,6-disubstituted pyridazine derivatives also reported substantial growth inhibition across the NCI-60 cancer cell line panel. acs.org The cytotoxic potential of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth.

Table 1: Selected this compound Derivatives and their Anti-proliferative Activity

Derivative Target Cell Line IC50 Value
Compound A29 (JMJD6 Inhibitor) Breast Cancer Cells Not specified, but described as potent
Compound 9e (JNK1 Inhibitor) NCI-60 Panel High growth inhibition reported

A key mechanism through which pyridazine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. For instance, the N-(1-(6-(substituted phenyl)-pyridazine-3-yl)-piperidine-3-yl)-amine derivative known as A29 was found to induce both apoptosis and cell cycle arrest in breast cancer cells. nih.gov Similarly, studies on pyrazolo[3,4-d]pyridazine derivatives have shown they can trigger apoptosis in lung cancer cells by disrupting the balance of Bcl-2 and Bax proteins, which are key regulators of the process. nih.gov This disruption leads to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov Other related heterocyclic systems have also demonstrated the ability to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. mdpi.comresearchgate.net

The targeted inhibition of specific signaling pathways crucial for cancer cell survival and proliferation is a primary goal in modern drug discovery. Derivatives of 6-phenylpyridazine have been successfully designed to target such pathways.

JMJD6 Inhibition : Jumonji domain-containing protein 6 (JMJD6) has been identified as a therapeutic target for certain types of breast cancer. nih.gov A series of N-(1-(6-(substituted phenyl)-pyridazine-3-yl)-piperidine-3-yl)-amine derivatives were synthesized as potential JMJD6 inhibitors. nih.gov The lead compound, A29, was shown to bind effectively to JMJD6, leading to the upregulation of the tumor suppressor p53 and its downstream targets, p21 and PUMA. nih.gov

JNK1 Pathway Inhibition : The c-Jun N-terminal kinase (JNK) pathway is involved in carcinogenesis and tumor progression. nih.gov Persistent activation of JNK1 can promote cancer cell survival and proliferation. nih.govacs.org A series of novel 3,6-disubstituted pyridazine derivatives were designed to target this pathway. bue.edu.eg The most promising compound from this series, designated 9e, was found to downregulate JNK1 gene expression and reduce the levels of its phosphorylated (active) form. bue.edu.eg This inhibition subsequently decreased the levels of downstream targets c-Jun and c-Fos, contributing to the compound's anticancer effect. nih.govbue.edu.eg

Promising results from in vitro studies have led to the evaluation of 6-phenylpyridazine derivatives in animal models of cancer. These in vivo studies are crucial for assessing a compound's efficacy and safety in a living organism.

A derivative targeting the JNK1 pathway, compound 9e, was evaluated in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice. nih.govacs.org The study reported a significant reduction in the mean tumor volume and induction of necrosis within the tumors, without signs of toxicity in the treated animals. nih.govbue.edu.eg

The JMJD6 inhibitor A29 also demonstrated remarkable in vivo activity. nih.gov In a preclinical model, it caused a significant reduction in tumor growth, achieving a tumor growth inhibition (TGI) value of 66.6% at a dose of 50 mg/kg. nih.gov

Table 2: In Vivo Anticancer Evaluation of Selected 6-Phenylpyridazine Derivatives

Derivative Animal Model Dose Key Finding
Compound 9e Ehrlich ascites carcinoma (EAC) solid tumor 15 and 30 mg/kg Reduction in mean tumor volume; induction of necrosis. nih.govbue.edu.eg

Antimicrobial Activity

In addition to their anticancer properties, pyridazine derivatives have been explored for their potential to combat microbial infections. nih.govjpionline.org The rise of antibiotic resistance necessitates the development of new chemical entities with novel mechanisms of action, and the pyridazine scaffold has emerged as a promising starting point for this research. nih.gov

Various derivatives incorporating the 6-phenylpyridazine core have been synthesized and tested against a panel of pathogenic bacteria. Structure-activity relationship (SAR) studies have shown that modifications to the pyridazine ring and the phenyl substituent can significantly influence antibacterial potency and spectrum.

One study synthesized a novel series of pyridazinone derivatives and screened them against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compounds featuring a fluoro group at the para position of the phenyl ring showed notable activity against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The study identified specific compounds that were active against MRSA, P. aeruginosa, and A. baumannii with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Another investigation focused on N3, N6-diphenylpyridazine-3,6-diamine derivatives, finding them to have moderate-to-good antimicrobial activity, establishing the diamine pyridazine skeleton as important for this biological effect. jpionline.org

Table 3: Antibacterial Activity of Selected Pyridazine Derivatives

Derivative Series Bacterial Strain(s) Activity/Result
4-(aryl)-6-phenylpyridazin-3(2H)-one S. aureus (MRSA), P. aeruginosa, A. baumannii Compound with p-fluoro group (7) showed MIC of 3.74–8.92 µM. nih.gov

Antifungal Studies

The antifungal potential of the this compound framework has been explored through the synthesis of various derivatives. A study focused on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally very similar to the core compound, demonstrated their antifungal capabilities. nih.govnih.gov These compounds were tested against several plant pathogenic fungi, with many exhibiting a range from weak to good inhibitory activity. nih.govnih.gov

The results indicated that specific derivatives were effective against different fungal species. For instance, compounds 3d , 3e , and 6b from the study showed notable inhibition of Gibberella zeae. Against Fusarium oxysporum, derivatives 3d , 3f , and 7c displayed good activity. Meanwhile, compounds 3d , 3e , and 3h were effective at inhibiting the growth of Cercospora mandshurica. nih.gov These findings underscore the potential of modifying the 6-phenylpyridazin-3-one core to develop new antifungal agents. nih.govnih.gov

Table 1: Antifungal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives Data extracted from a study on the antifungal activity of pyridazine derivatives. nih.gov

CompoundInhibition Rate (%) against G. zeaeInhibition Rate (%) against F. oxysporumInhibition Rate (%) against C. mandshurica
3d 45.138.243.5
3e 43.8-40.6
3f -44.2-
3h --47.8
6b 40.4--
7c -43.1-

Anti-inflammatory and Analgesic Properties

Derivatives of pyridazine and pyridazinone are recognized for possessing significant analgesic and anti-inflammatory activities, positioning them as an important class of non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory effects of many pyridazine derivatives is the inhibition of cyclooxygenase (COX) enzymes. The pyridazine nucleus is considered a promising scaffold for developing potent and selective COX-2 inhibitors, which offer advantages over non-selective NSAIDs, such as a better gastrointestinal safety profile.

Numerous studies have focused on synthesizing and evaluating pyridazine derivatives as selective COX-2 inhibitors. In one such study, novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives were developed from 6-phenylpyridazin-3(2H)-one and assessed for their COX-1 and COX-2 inhibitory actions. Several of these compounds displayed better COX-2 inhibition than the reference drug celecoxib. Another investigation into pyrazole-pyridazine hybrids also identified derivatives with higher COX-2 inhibitory action than celecoxib.

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected Pyridazine Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 1.620.0532.4
Derivative 5f >1001.50>66.67
Derivative 6e >1002.55>39.22
Derivative 6f >1001.15>86.96

Assessment of Cardioprotective Effects

Certain pyridazinone derivatives have been investigated for their cardioprotective activities. Levosimendan, a notable drug containing the pyridazinone core, has demonstrated cardioprotective effects related to the opening of mitochondrial potassium-ATP channels. Studies in animal models have shown that Levosimendan can reduce myocardial infarct size, suggesting a protective role during ischemia-reperfusion injury. While direct studies on this compound are not prevalent, the established activity of related pyridazinone compounds indicates a potential avenue for future research into cardioprotective agents based on this scaffold.

Investigation of Anti-platelet Activity

The 6-phenyl-3(2H)-pyridazinone system has garnered significant attention for its anti-platelet activity. The inhibition of platelet aggregation is a crucial therapeutic strategy for preventing thrombosis in cardiovascular diseases. The primary mechanism for this effect in pyridazinone derivatives is often attributed to the inhibition of phosphodiesterase III (PDE III).

Research has been conducted on 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones to evaluate their ability to inhibit platelet aggregation induced by various agents like adenosine 5'-diphosphate (ADP) and collagen. These studies found that most tested compounds inhibited platelet aggregation in a dose-dependent manner. The activity was influenced by the chemical group at the 5-position of the pyridazinone ring.

Table 3: Anti-platelet Aggregation Activity of Selected 6-Aryl-5-substituted-3(2H)-pyridazinone Derivatives IC₅₀ values represent the concentration required for 50% inhibition of platelet aggregation.

CompoundInducer: ADP IC₅₀ (µM)Inducer: Collagen IC₅₀ (µM)
2a 7060
2b 6060
5 10070
6 150150
7 150150
8 >300>300
9 >300>300

Antihypertensive Activity

The pyridazine nucleus is a recognized pharmacophore in the development of cardiovascular agents. Various derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their potential as antihypertensive agents. nih.gov Research has shown that certain compounds within this class exhibit noteworthy activity. For instance, in a study involving 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives, compounds designated as 4e (with a CH group at the para position of the first phenyl ring and a Br group at the para position of the second) and 4i (with an OCH group at the para position of the first phenyl ring and a CH group at the meta position of the second) demonstrated appreciable antihypertensive effects. researchgate.net

Further investigations into pyridazinone derivatives have identified their mechanism of action to be, in part, the inhibition of the Angiotensin-Converting Enzyme (ACE). orientjchem.org Molecular docking studies have been employed to identify the most active compounds, with subsequent in-vitro assays confirming their ACE inhibitory potential. One such study identified a derivative with an IC₅₀ value of 5.78 μg/mL against the ACE enzyme, although this was less potent than the standard drug Lisinopril (IC₅₀ of 0.85 μg/mL). orientjchem.org It has been suggested that incorporating free amino and carboxylic acid groups into the pyridazinone structure could lead to the development of more potent ACE inhibitors. orientjchem.org

Acetylcholinesterase Inhibition

The this compound scaffold has served as a foundational structure for the development of potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. The journey began with the discovery of the weak, competitive, and reversible AChE-inhibiting activity of minaprine , a derivative of 3-amino-6-phenylpyridazine, which exhibited an IC₅₀ of 85 μM. semanticscholar.orgacs.org

Subsequent synthesis and testing of a series of 3-amino-6-phenylpyridazines led to the identification of significantly more potent inhibitors. A key breakthrough was the development of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine , which was found to be one of the most powerful anti-AChE inhibitors, with an IC₅₀ of 0.12 μM. semanticscholar.orgacs.org This represented a remarkable 5000-fold increase in potency compared to minaprine. semanticscholar.orgacs.org Further research into related structures, such as imidazo[1,2-b]pyridazine derivatives, also yielded highly potent AChE inhibitors. For example, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (Compound 5c) and 3-nitro-6-(4-phenylpiperazin-1-yl) imidazo[1,2-b] pyridazine (Compound 5h) showed IC₅₀ values in the nanomolar range (40-50 nM). researchgate.net

The following table summarizes the acetylcholinesterase inhibitory activity of selected pyridazine derivatives.

Compound Name/NumberAChE IC₅₀ (µM)Source
Minaprine85 semanticscholar.orgacs.org
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine0.12 semanticscholar.orgacs.org
Compound 5c (a pyridyl-pyridazine moiety)0.26 mdpi.com
Compound 5h (a pyridyl-pyridazine moiety)0.64 mdpi.com
3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c)0.05 researchgate.net
3-nitro-6-(4-phenylpiperazin-1-yl) imidazo[1,2-b] pyridazine (5h)0.04 researchgate.net

This table is interactive. Click on the headers to sort the data.

Antimalarial Activity

While direct studies on the antimalarial activity of this compound are limited, research into structurally related heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrazines, provides insights into the potential of the broader pyridazine/pyrazine scaffold as a source for antimalarial agents. These fused heterocyclic compounds have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. beilstein-journals.orgnih.gov

In a study focused on aminated derivatives of a 1,2,4-triazolo[4,3-a]pyrazine core, several compounds demonstrated notable antimalarial activity. Specifically, tertiary alkylamine derivatives showed IC₅₀ values against the chloroquine-sensitive 3D7 strain of P. falciparum ranging from 9.90 to 23.30 µM. beilstein-journals.orgnih.gov These findings suggest that the pyrazine ring, a close structural relative of pyridazine, can be a key component in molecules with antiplasmodial effects. beilstein-journals.org

The table below presents the antimalarial activity of selected tertiary alkylamine 1,2,4-triazolo[4,3-a]pyrazine analogues.

Compound NumberDescriptionP. falciparum 3D7 IC₅₀ (µM)Source
10Tertiary alkylamine derivative9.90 beilstein-journals.orgnih.gov
11Tertiary alkylamine derivative15.60 beilstein-journals.orgnih.gov
12Tertiary alkylamine derivative18.10 beilstein-journals.orgnih.gov
13Tertiary alkylamine derivative23.30 beilstein-journals.orgnih.gov
14Tertiary alkylamine derivative23.30 beilstein-journals.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Studies Beyond Cancer

The pyridazine scaffold has been successfully utilized to develop inhibitors for a variety of enzymes outside the oncology field, particularly those involved in inflammation and neurodegenerative diseases.

Phosphodiesterase-4 (PDE4) Inhibition: Pyridazin-3-one derivatives have been the subject of 3D-QSAR and pharmacophore identification studies to design potent inhibitors of PDE4. actascientific.com This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory disorders. actascientific.com

Carbonic Anhydrase (CA), COX-2, and 5-LOX Inhibition: A series of pyridazine-based sulphonamide derivatives were synthesized and found to be effective multi-target anti-inflammatory agents. These compounds demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov The same series of compounds also effectively inhibited the COX-2 enzyme with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM) and showed potent to moderate activity against the 5-lipoxygenase (5-LOX) enzyme, with some derivatives being more potent than the reference inhibitor Zileuton. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. semanticscholar.orgacs.org

Influence of Substituents on Biological Activity

SAR studies on aminopyridazine derivatives as AChE inhibitors have yielded several key insights. semanticscholar.orgacs.org A classical exploration revealed critical elements for high AChE inhibition when compared to the parent compound, minaprine:

Central Pyridazine Ring: The presence of the pyridazine core is fundamental to the activity. semanticscholar.orgacs.org

Lipophilic Cationic Head: The necessity of a lipophilic, positively charged group was identified as a crucial feature for potent inhibition. semanticscholar.orgacs.org

Linker Length: An optimal distance of 4 to 5 carbon units between the pyridazine ring and the cationic head was found to be critical, a significant change from the 2-carbon linker in minaprine. semanticscholar.orgacs.org

Pharmacophore Identification

Pharmacophore modeling helps to define the three-dimensional arrangement of essential chemical features required for a molecule to exert a specific biological effect. For pyridazine derivatives, these studies have identified key characteristics for various activities.

A pharmacophore model for pyridazin-3-one derivatives as PDE4 inhibitors highlighted the importance of two hydrogen bond acceptor features, one hydrogen bond donor feature, and one aromatic ring. actascientific.com Another study on aminopyridazine derivatives as GABA-A receptor antagonists predicted that the sixth position of the 3-aminopyridazine system should be occupied by aromatic and hydrophobic groups. dovepress.com These groups are thought to engage in aromaticity and hydrophobic interactions with key amino acid residues in the receptor's binding site, such as TYR 97, LEU 99, and GLU 155. dovepress.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Phenylpyridazin-3-amine provides detailed information about the number, environment, and connectivity of protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the compound exhibits distinct signals corresponding to the aromatic protons of the phenyl and pyridazine (B1198779) rings, as well as the amine protons.

The spectrum, recorded at 400 MHz, shows a doublet for two protons at approximately 7.95 ppm, characteristic of the ortho-protons on the phenyl ring. A multiplet integrating to three protons between 7.35 and 7.48 ppm corresponds to the remaining meta- and para-protons of the phenyl group. The pyridazine ring protons appear as doublets, one at around 7.81 ppm and another at about 6.85 ppm. A broad singlet at 6.64 ppm, integrating to two protons, is indicative of the amine (-NH₂) group protons google.com.

Interactive ¹H NMR Data Table for this compound
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Proton Assignment
7.96-7.94d8.02H (Phenyl, ortho)
7.82-7.80d9.21H (Pyridazine)
7.48-7.35m-3H (Phenyl, meta/para)
6.86-6.84d~9.21H (Pyridazine)
6.64br s-2H (-NH₂)
Solvent: DMSO-d₆, Frequency: 400 MHz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands that confirm its key structural features.

The spectrum shows a distinct band around 3319 cm⁻¹, which is attributed to the N-H stretching vibrations of the primary amine group. The aromatic C-H stretching vibrations of the phenyl and pyridazine rings are observed near 3095 cm⁻¹ liberty.edu. Other significant absorptions in the fingerprint region (below 1600 cm⁻¹) would include C=N and C=C stretching vibrations from the aromatic rings and N-H bending vibrations.

Interactive IR Absorption Data Table for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3319N-H StretchPrimary Amine (-NH₂)
~3095C-H StretchAromatic (Phenyl/Pyridazine)
1650-1580 (Expected)N-H BendPrimary Amine (-NH₂)
1600-1450 (Expected)C=C / C=N StretchAromatic Rings
Sample prepared in a KBr pellet.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula.

For this compound (C₁₀H₉N₃), the theoretical monoisotopic mass is 171.07965 Da. In HRMS analysis, the compound is typically observed as a protonated molecular ion, [M+H]⁺. The predicted exact mass for this ion is 172.08693 m/z. Experimental HRMS data would be expected to align closely with this value, confirming the elemental composition. Standard mass spectrometry would show a molecular ion peak at m/z 171, corresponding to the nominal mass.

Interactive Mass Spectrometry Data Table for this compound
IonTheoretical m/z (Monoisotopic)Analysis Type
[M]⁺171.07965MS / HRMS
[M+H]⁺172.08693HRMS

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This technique provides empirical validation of a compound's molecular formula. The theoretical elemental composition of this compound (C₁₀H₉N₃) is calculated based on its atomic constituents and molecular weight (171.20 g/mol ). Experimental results for a purified sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

Interactive Elemental Analysis Data Table for C₁₀H₉N₃
ElementSymbolTheoretical Percentage (%)
CarbonC70.16
HydrogenH5.30
NitrogenN24.54

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, quantifying their amounts, and assessing the purity of a compound. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis.

While a specific, validated method for this compound is not detailed in the literature, a general approach would involve using a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the mobile and stationary phases. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. This analysis provides a chromatogram in which the area of the main peak relative to the total area of all peaks is used to calculate the compound's purity.

Computational and Theoretical Chemistry

Electronic Structure and Molecular Orbital Theory

The electronic properties of 6-phenylpyridazin-3-amine are primarily governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-31G* basis set, are a common approach to model the electronic structure of pyridazine (B1198779) derivatives. researchgate.net

The HOMO is typically localized on the electron-rich portions of the molecule, which in the case of this compound, would likely involve the aminopyridazine ring system due to the lone pair of electrons on the amino group. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridazine ring and the phenyl substituent, indicating these are the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller gap suggests higher reactivity. For pyridazine derivatives, this gap is influenced by the nature of the substituents on the ring. nih.gov

Table 1: Calculated Electronic Properties of a Representative Phenylpyridazine Derivative

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.75
HOMO-LUMO Gap 4.50

(Note: These are representative values for a similar pyridazine derivative calculated using DFT and are intended for illustrative purposes.)

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The phenyl ring and the hydrogen atoms of the amino group would exhibit positive potential (blue), suggesting they are electron-deficient regions.

Conformational Analysis

For analogous biaryl systems, the rotational barrier is influenced by a combination of steric hindrance between ortho hydrogens and electronic effects such as π-conjugation. researchgate.netmcgill.cacomporgchem.combiomedres.us A planar conformation, where the dihedral angle is 0°, would maximize π-conjugation between the two aromatic rings, leading to electronic stabilization. However, this conformation also introduces steric repulsion between the hydrogen atoms on the carbon adjacent to the inter-ring bond on the pyridazine ring and the ortho hydrogens of the phenyl ring. Consequently, the molecule is likely to adopt a slightly twisted conformation in its ground state to balance these opposing effects. researchgate.net The energy barriers to rotation are typically calculated to be in the range of a few kcal/mol. comporgchem.com

Table 2: Representative Calculated Rotational Barriers for a Biaryl System

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Planar (Transition State) 0 2.5
Twisted (Ground State) ~30 0
Perpendicular (Transition State) 90 3.0

(Note: These are representative values for a similar biaryl system and are intended for illustrative purposes.)

The presence of the amino group at the 3-position of the pyridazine ring can also influence the conformational preference through potential intramolecular hydrogen bonding or electronic interactions.

Reaction Mechanism Prediction and Validation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, common methods include the Suzuki-Miyaura cross-coupling reaction and aza-Diels-Alder reactions. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide (e.g., 3-amino-6-chloropyridazine) to the Pd(0) catalyst, transmetalation with the organoboron reagent (e.g., phenylboronic acid), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov DFT calculations can be used to model the energy profile of this catalytic cycle, identifying the transition states and intermediates. nih.govmdpi.com These theoretical studies help in understanding the role of ligands, solvents, and other reaction conditions, and can be used to predict the most favorable reaction pathway.

Aza-Diels-Alder Reaction: This cycloaddition reaction provides an alternative route to the pyridazine core. Theoretical studies of aza-Diels-Alder reactions often focus on the synchronicity of the bond-forming steps and the stereoselectivity of the reaction. mdpi.com Computational modeling can predict whether the reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity.

Experimental validation of these predicted mechanisms can be achieved through various techniques, including the isolation and characterization of reaction intermediates, kinetic studies, and isotopic labeling experiments.

Photophysical Properties and Luminescence Studies

The photophysical properties of this compound, such as its absorption and emission of light, are intrinsically linked to its electronic structure. The presence of the amino group (an electron-donating group) and the phenyl group on the pyridazine core suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The nature of this excited state can be investigated using time-dependent DFT (TD-DFT) calculations. For donor-acceptor systems like this compound, the S₁ state often has significant ICT character, where electron density moves from the amino group and the phenyl ring to the pyridazine ring.

The luminescence properties, particularly fluorescence, are dependent on the radiative decay from the S₁ state back to the S₀ state. The fluorescence emission wavelength is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciforum.netsemanticscholar.org In more polar solvents, the ICT excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. sciforum.net

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are important photophysical parameters. For similar aminopyridine derivatives, quantum yields can vary significantly depending on the substitution pattern and the solvent environment. researchgate.netnih.govedinst.com

In some pyridazine-based donor-acceptor molecules, a phenomenon known as thermally activated delayed fluorescence (TADF) can be observed. nih.govnih.gov This process involves the reverse intersystem crossing from an excited triplet state (T₁) back to the S₁ state, followed by fluorescence. For TADF to be efficient, the energy gap between the S₁ and T₁ states (ΔEST) must be small. Computational methods can be used to predict the energies of these excited states and thus the likelihood of a molecule exhibiting TADF.

Table 3: Representative Photophysical Data for an Aminopyridine Derivative

Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
Cyclohexane 350 410 0.45
Acetonitrile (B52724) 355 430 0.30
Methanol 360 450 0.15

(Note: These are representative values for a similar aminopyridine derivative and are intended for illustrative purposes.)

Material Science and Industrial Applications

Corrosion Inhibition

The compound 6-Phenylpyridazin-3-amine and its derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) solutions. calpaclab.com The efficacy of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.

The corrosion inhibition mechanism of this compound and related pyridazine (B1198779) derivatives is primarily based on their adsorption onto the metal surface. This adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). shachemlin.comnih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution. nih.gov

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal. The nitrogen atoms in the pyridazine ring, with their lone pair of electrons, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the phenyl and pyridazine rings also contribute to this interaction, enhancing the adsorption process. shachemlin.com

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are widely used to evaluate the performance of corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS): EIS studies on pyridazine derivatives have shown that the presence of these inhibitors in an acidic solution significantly increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl) at the metal-solution interface. uni.lu

An increase in Rct indicates a higher resistance to the corrosion process, signifying the formation of a protective layer by the inhibitor. For instance, in one study, the Rct for mild steel in 1 M HCl increased from 33.7 Ω cm² in the absence of an inhibitor to 861.2 Ω cm² in the presence of a pyridazine derivative at a concentration of 1 × 10⁻³ M. shachemlin.com

A decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer. uni.lu

The following interactive table presents data from an EIS study on a pyridazine derivative, demonstrating the effect of inhibitor concentration on charge transfer resistance and inhibition efficiency.

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
033.7120-
1 x 10⁻⁶150.28577.6
1 x 10⁻⁵325.86289.6
1 x 10⁻⁴590.44594.3
1 x 10⁻³861.23096.1

Potentiodynamic Polarization (PDP): PDP studies have revealed that pyridazine derivatives, including those related to this compound, act as mixed-type inhibitors. calpaclab.comuni.lu This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution leads to a decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr). uni.lu The reduction in Icorr is a direct measure of the decrease in the corrosion rate.

The data below from a potentiodynamic polarization study illustrates the effect of a pyridazine-based inhibitor on the corrosion parameters of mild steel in 1 M HCl.

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βc (mV/dec)βa (mV/dec)Inhibition Efficiency (%)
0-4801250-12575-
1 x 10⁻⁶-475280-1207077.6
1 x 10⁻⁵-470130-1156889.6
1 x 10⁻⁴-46571-1106594.3
1 x 10⁻³-46049-1056296.1

Development of Organic Electronic Materials

There is currently no readily available scientific literature detailing the specific application of this compound in the development of organic electronic materials.

Catalysis

There is currently no readily available scientific literature detailing the specific use of this compound as a catalyst.

Emerging Research Areas and Interdisciplinary Studies

Exploration in Agrochemicals

The inherent biological activity of the pyridazine (B1198779) nucleus has prompted investigations into the potential of 6-Phenylpyridazin-3-amine and its derivatives as active ingredients in agrochemical formulations. Research in this area is focused on developing novel fungicides, herbicides, and insecticides with improved efficacy and environmental profiles.

One area of exploration involves the synthesis of derivatives of this compound to enhance their fungicidal properties. For instance, a review of morpholine (B109124) derivatives highlights a compound, 4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-phenylpyridazin-3-amine, which is noted for its use as a fungicide in agricultural applications. This suggests that modifications to the amine group of this compound can lead to potent antifungal agents.

Furthermore, this compound serves as a valuable precursor for the synthesis of more complex agrochemical candidates. Its chemical structure allows for various modifications, enabling the development of compounds with a broad spectrum of activity. Research has demonstrated that this compound can be used in palladium-catalyzed cross-coupling reactions to create a diverse range of derivatives for agrochemical screening.

While direct and extensive data on the herbicidal and insecticidal activity of this compound itself is limited in publicly available research, the broader class of pyridazine derivatives has shown significant promise. For example, certain pyridazine derivatives have been found to exhibit herbicidal activity by inhibiting protoporphyrinogen (B1215707) oxidase, a key enzyme in plant chlorophyll (B73375) synthesis. The investigation into this compound and its analogs in this context is an active area of research.

Table 1: Research Highlights of this compound Derivatives in Agrochemicals

Derivative Class Application Research Finding
Morpholine derivatives Fungicide A derivative, 4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-phenylpyridazin-3-amine, is utilized as a fungicide.

Applications in Diagnostics and Imaging

The unique photophysical properties of aromatic and heterocyclic compounds have led researchers to explore the potential of this compound derivatives in the development of novel diagnostic and imaging agents. The focus is on creating fluorescent probes for cellular imaging and radiolabeled compounds for in vivo diagnostic procedures.

A patent for aurora kinase modulators describes the use of a derivative of this compound in a fluorescence-based cell count imaging assay. This suggests the potential for developing probes that can be used to visualize and quantify specific cellular processes, which is crucial for disease diagnosis and monitoring treatment efficacy. Phthalimide derivatives, which can be synthesized from related precursors, are also known to be used as fluorescent probes, further indicating the promise of this chemical scaffold in imaging applications. acs.org

In the realm of in vivo imaging, the development of radiolabeled compounds is a key area of research. While direct evidence for the radiolabeling of this compound is not extensively documented, a related compound, Minaprine, which is a derivative of this compound, is mentioned in the context of radiolabeling for diagnostic imaging procedures. drugbank.com This indicates the feasibility of modifying the this compound structure to incorporate radioisotopes for techniques like Positron Emission Tomography (PET) scanning.

Table 2: Potential Applications of this compound Derivatives in Diagnostics and Imaging

Application Area Derivative Type Potential Use
Cellular Imaging Fluorescently tagged derivatives Probes for fluorescence microscopy to visualize cellular components and processes.

Integration with Nanotechnology in Drug Delivery Systems

The convergence of nanotechnology and medicine has opened up new avenues for targeted drug delivery, and researchers are beginning to investigate the integration of this compound into nanocarrier systems. The goal is to improve the therapeutic efficacy of drugs by controlling their release and targeting specific tissues or cells.

One study has explored the use of this compound in conjunction with nanoparticles. While detailed findings are emerging, the research points towards the potential of using this compound in the development of novel drug delivery platforms. The incorporation of this compound into nanoparticles, such as those made from superparamagnetic iron oxide, is being investigated. drugbank.com

Studies on Environmental Fate and Degradation Mechanisms

Understanding the environmental fate and degradation of chemical compounds is crucial for assessing their long-term ecological impact. For this compound, research in this area is focused on its persistence in the environment and the mechanisms by which it may break down.

A database entry for Minaprine, a derivative of this compound, indicates that it is not readily biodegradable. This suggests that the core 6-phenylpyridazine structure may be persistent in the environment. Further studies are needed to determine the specific biodegradation pathways and the microorganisms that might be capable of metabolizing this compound.

The degradation of this compound can also be influenced by abiotic factors such as sunlight. Photodegradation is a potential mechanism for the breakdown of this compound in aquatic and terrestrial environments. While specific studies on the photodegradation of this compound are not widely available, research on other pyridazine derivatives provides insights into potential degradation pathways. Additionally, information related to the synthesis and degradation pathways of alkaloids, a broad class of naturally occurring chemical compounds, is being integrated into databases that include this compound. naturalproducts.net A patent related to purine (B94841) diones, which are structurally distinct but also heterocyclic compounds, mentions the degradation of related compounds via the ubiquitin-proteasome pathway, highlighting a potential area for future investigation into the biological degradation of this compound. google.com

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-phenylpyridazin-3-amine

Q & A

Q. Q1. What are the established synthetic routes for 6-Phenylpyridazin-3-amine, and how do reaction conditions influence yield and purity?

A1. Synthesis typically involves condensation reactions between substituted pyridazine precursors and aryl halides. For example, 6-(4-Fluorophenyl)pyridazin-3-amine derivatives are synthesized via microwave-assisted cyclization or ammonolysis under high-temperature, sealed conditions (180°C for 7 hours in ethanol) . Key factors affecting yield include solvent choice (e.g., ethanol for recrystallization), temperature control, and catalyst selection. Purification via cold diethyl ether precipitation and recrystallization ensures >95% purity .

Q. Q2. How can solubility and physicochemical properties of this compound be experimentally determined for formulation studies?

A2. Solubility in organic solvents (e.g., ethanol, DMF) is measured using a synthetic method across a temperature gradient (298.15–343.55 K). Data are correlated with the modified Apelblat or λh equations to model temperature dependence . Thermodynamic parameters (ΔH, ΔS, ΔG) are derived via the van’t Hoff equation to predict dissolution behavior .

Q. Q3. What spectroscopic techniques are essential for structural validation of this compound derivatives?

A3.

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.38–7.43 ppm) and confirms substitution patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement .
  • Elemental analysis : Validates molecular formula (e.g., C10H9N3 for this compound) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

A4. SAR strategies include:

  • Substituent modulation : Fluorine or methoxy groups at the phenyl ring enhance receptor binding affinity (e.g., 6-(4-Fluorophenyl) analogs show cardioactive effects) .
  • Heterocyclic fusion : Imidazo[1,2-b]pyridazine derivatives (e.g., compound 15a) improve metabolic stability via urea linkage .
  • 3D-QSAR modeling : Predicts antileukemic activity by correlating electronic/steric parameters with IC50 values .

Q. Q5. How should researchers address contradictions in reported pharmacological data for pyridazin-3-amine derivatives?

A5. Contradictions may arise from:

  • Biological assay variability : Standardize assays (e.g., enzyme inhibition IC50 vs. cell-based viability assays) .
  • Solubility artifacts : Poor solubility in aqueous buffers can lead to false negatives; use DMSO co-solvents ≤0.1% .
  • Target promiscuity : Screen off-target effects via kinase profiling or computational docking (e.g., SHELX-refined crystal structures) .

Q. Q6. What methodological approaches are used to resolve crystallographic ambiguities in pyridazin-3-amine derivatives?

A6.

  • SHELXT : Automates space-group determination from single-crystal data, critical for chiral centers .
  • Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular datasets via robust least-squares algorithms .
  • Hydrogen-bond network analysis : Maps intermolecular interactions (e.g., N–H⋯O bonds) to validate packing models .

Experimental Design & Optimization

Q. Q7. How can reaction conditions be optimized for scaling up this compound synthesis?

A7.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 7 hours → 30 minutes) while maintaining >99% yield .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl halide reactions .
  • Green chemistry : Replace toxic solvents (DMF) with ethanol/water mixtures to enhance sustainability .

Q. Q8. What strategies mitigate degradation of this compound during storage or biological assays?

A8.

  • Lyophilization : Stabilizes hygroscopic compounds for long-term storage .
  • pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the pyridazine ring .
  • Light exclusion : Store in amber vials to avoid photodegradation of aromatic amines .

Data Analysis & Interpretation

Q. Q9. How are computational methods integrated with experimental data to predict novel derivatives?

A9.

  • Machine learning (ML) : Trains models on solubility, bioactivity, and synthetic feasibility using LabMate.AI architectures .
  • Docking simulations : Use SHELX-refined structures to predict target binding (e.g., formyl peptide receptors) .
  • Cheminformatics : Fragment-based design identifies optimal substituents via molecular fingerprinting .

Q. Q10. How can researchers validate conflicting reports on the mechanism of action of this compound?

A10.

  • Target deconvolution : Combine RNA-seq profiling with kinase inhibition assays to identify primary targets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to resolve discrepancies in receptor interaction studies .
  • Metabolomics : Tracks metabolite formation in vitro/in vivo to distinguish parent compound effects from degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.